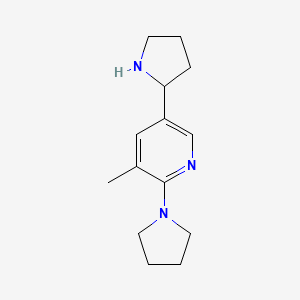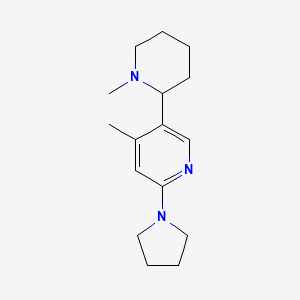
1-(((4-Nitrophenyl)amino)oxy)butane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (4-Nitrophenylamino) Oxoacetate is a chemical compound with the molecular formula C10H10N2O5 and a molecular weight of 238.20 g/mol . It is primarily used in research applications, particularly in the field of proteomics . The compound is known for its solid physical state and solubility in dichloromethane and ethyl acetate .
Méthodes De Préparation
Ethyl (4-Nitrophenylamino) Oxoacetate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl oxalyl monochloride with 4-nitroaniline . The reaction conditions typically include the use of solvents such as dichloromethane and ethyl acetate, and the reaction is carried out at low temperatures to ensure the stability of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product.
Analyse Des Réactions Chimiques
Ethyl (4-Nitrophenylamino) Oxoacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo substitution reactions, where the ethyl group or the nitro group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Ethyl (4-Nitrophenylamino) Oxoacetate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: Research involving this compound may contribute to the development of new therapeutic agents and drug discovery.
Industry: It is used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of Ethyl (4-Nitrophenylamino) Oxoacetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or proteins, depending on its chemical structure and the specific biological system being studied . The pathways involved may include signal transduction pathways, metabolic pathways, and other cellular processes.
Comparaison Avec Des Composés Similaires
Ethyl (4-Nitrophenylamino) Oxoacetate can be compared with other similar compounds, such as:
Ethyl (4-Aminophenylamino) Oxoacetate: This compound has an amino group instead of a nitro group, resulting in different chemical properties and reactivity.
Methyl (4-Nitrophenylamino) Oxoacetate: This compound has a methyl group instead of an ethyl group, which affects its solubility and reactivity.
Ethyl (4-Nitrophenylamino) Acetate: This compound lacks the oxo group, leading to different chemical behavior and applications.
The uniqueness of Ethyl (4-Nitrophenylamino) Oxoacetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C10H10N2O5 |
|---|---|
Poids moléculaire |
238.20 g/mol |
Nom IUPAC |
(4-nitroanilino) 2-oxobutanoate |
InChI |
InChI=1S/C10H10N2O5/c1-2-9(13)10(14)17-11-7-3-5-8(6-4-7)12(15)16/h3-6,11H,2H2,1H3 |
Clé InChI |
GWEKKRJADSLWAI-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(=O)ONC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


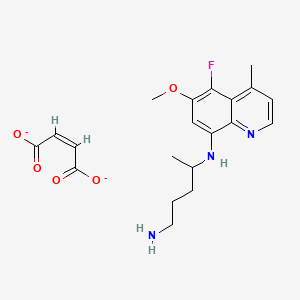
![N-[4-(4-propan-2-yloxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B11821161.png)
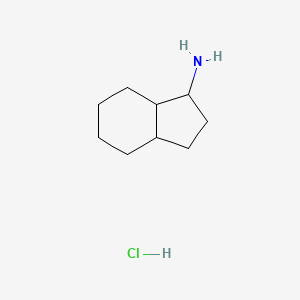




amine](/img/structure/B11821205.png)
![rac-tert-butyl N-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate](/img/structure/B11821206.png)

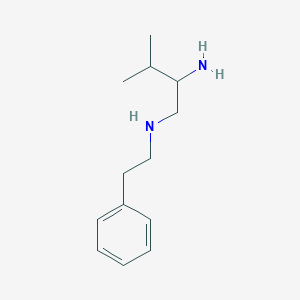
![N-methyl-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11821220.png)
